2-Methoxyidazoxan

Catalog No.
S542122
CAS No.
102575-24-6
M.F
C12H14N2O3
M. Wt
234.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methoxyidazoxan

CAS Number

102575-24-6

Product Name

2-Methoxyidazoxan

IUPAC Name

2-(3-methoxy-2H-1,4-benzodioxin-3-yl)-4,5-dihydro-1H-imidazole

Molecular Formula

C12H14N2O3

Molecular Weight

234.25 g/mol

InChI

InChI=1S/C12H14N2O3/c1-15-12(11-13-6-7-14-11)8-16-9-4-2-3-5-10(9)17-12/h2-5H,6-8H2,1H3,(H,13,14)

InChI Key

HQGWKNGAKBPTBX-UHFFFAOYSA-N

SMILES

COC1(COC2=CC=CC=C2O1)C3=NCCN3

Solubility

Soluble in DMSO

Synonyms

2-(2-methoxy-2,3-dihydrobenzo(1,4)dioxin-2-yl)-4,5-dihydro-1H-imidazole, 2-methoxyidazoxan, 2-methoxyidazoxan hydrochloride, RX 821001, RX 821002, RX-821001, RX-821002, RX821002

Canonical SMILES

COC1(COC2=CC=CC=C2O1)C3=NCCN3

Description

The exact mass of the compound 2-Methoxyidazoxan is 234.1004 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Dioxanes - Supplementary Records. It belongs to the ontological category of imidazolines in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • Understanding Alpha-Adrenergic Signaling:

    2-Methoxyidazoxan serves as a valuable tool in research aimed at understanding the role of alpha-adrenergic receptors in various physiological processes. By selectively blocking these receptors, scientists can observe the resulting changes in cellular function and organ activity. This helps to elucidate the specific pathways mediated by alpha-adrenergic signaling. Source: [Alpha-Adrenergic Receptor Blockers: A Review of Their Pharmacology and Clinical Applications: ]

  • Cardiovascular Research:

    Alpha-adrenergic receptors play a role in regulating blood pressure and heart function. Studies have employed 2-methoxyidazoxan to investigate its potential effects on blood pressure and cardiac contractility. This research helps to understand the mechanisms by which alpha-adrenergic antagonists might be used to treat hypertension or other cardiovascular conditions. Source: [Inhibition of alpha 1-adrenoceptors by idazoxan and methoxyidazoxan attenuates positive inotropic and lusitropic effects of phenylephrine in isolated rat hearts: ]

  • Central Nervous System Studies:

2-Methoxyidazoxan is a chemical compound classified as an alpha-2 adrenergic receptor antagonist. Its chemical formula is C₁₂H₁₄N₂O₃, and it features a methoxy group attached to an idazoxan structure, which enhances its pharmacological properties. This compound is known for its ability to block the actions of endogenous or exogenous alpha-adrenergic agonists without activating the receptors, making it significant in various pharmacological applications .

  • Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions, leading to the formation of its corresponding acids and alcohols.
  • Alkylation: It can participate in alkylation reactions, particularly with electrophiles, due to the presence of nitrogen atoms in its structure.
  • Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or ketone under strong oxidative conditions.

These reactions are important for understanding its reactivity and potential modifications for drug development.

The biological activity of 2-methoxyidazoxan primarily revolves around its role as an alpha-2 adrenergic receptor antagonist. Research indicates that it effectively increases noradrenaline concentrations in brain regions innervated by locus coeruleus neurons, which can influence mood and cognitive functions . Additionally, it has been shown to improve cognitive performance in various tests, including planning and attention tasks .

Several methods exist for synthesizing 2-methoxyidazoxan:

  • Starting from Idazoxan: The synthesis often begins with idazoxan, which is then subjected to methylation using methanol and a suitable catalyst.
  • Using Methoxy Group Precursors: Another approach involves the reaction of appropriate precursors that contain a methoxy group with nitrogen-containing compounds.
  • Multi-step Synthesis: Advanced synthetic routes may involve multiple steps including protection-deprotection strategies to ensure specificity in functional group transformations.

These methods highlight the versatility of synthetic approaches available for this compound.

2-Methoxyidazoxan finds applications in various fields:

  • Pharmacology: It is primarily used in research settings to study alpha-adrenergic receptor functions and their implications in neurological disorders.
  • Cognitive Enhancement: Due to its effects on noradrenaline levels, it is being explored for potential use in enhancing cognitive functions in both healthy individuals and those with cognitive impairments.
  • Animal Studies: It serves as a tool in animal models to investigate the role of alpha-adrenergic receptors in behavior and physiology.

Interaction studies involving 2-methoxyidazoxan have revealed important insights:

  • Receptor Binding: It selectively binds to alpha-2 adrenergic receptors, blocking their activation by endogenous neurotransmitters like noradrenaline.
  • Neurotransmitter Modulation: Studies indicate that it modulates neurotransmitter release, particularly increasing noradrenaline availability in specific brain regions .
  • Potential Drug Interactions: As with many pharmacological agents, interactions with other drugs that affect adrenergic signaling pathways are possible, necessitating careful evaluation during co-administration.

Several compounds share structural or functional similarities with 2-methoxyidazoxan. Here are some notable examples:

Compound NameStructure TypeUnique Features
IdazoxanAlpha-2 adrenergic antagonistLacks the methoxy group; primarily used for research.
YohimbineAlpha-2 adrenergic antagonistNaturally occurring; used for erectile dysfunction.
ClonidineAlpha-2 adrenergic agonistUsed primarily for hypertension; different receptor action.

2-Methoxyidazoxan is unique due to its specific binding profile and lack of receptor activation compared to similar compounds. This specificity makes it particularly valuable for research into adrenergic signaling without triggering downstream effects associated with receptor activation.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

0.5

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

234.10044231 g/mol

Monoisotopic Mass

234.10044231 g/mol

Heavy Atom Count

17

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

E27LB7P0ET

MeSH Pharmacological Classification

Adrenergic alpha-Antagonists

Wikipedia

2-methoxyidazoxan

Dates

Modify: 2024-02-18
1: Sandner G, Angst MJ, Guiberteau T, Guignard B, Nehlig A. Effects of caffeine or RX821002 in rats with a neonatal ventral hippocampal lesion. Front Behav Neurosci. 2014 Jan 28;8:15. doi: 10.3389/fnbeh.2014.00015. eCollection 2014. PubMed PMID: 24478661; PubMed Central PMCID: PMC3904090.
2: Holmberg M, Fagerholm V, Scheinin M. Regional distribution of alpha(2C)-adrenoceptors in brain and spinal cord of control mice and transgenic mice overexpressing the alpha(2C)-subtype: an autoradiographic study with [(3)H]RX821002 and [(3)H]rauwolscine. Neuroscience. 2003;117(4):875-98. PubMed PMID: 12654340.
3: Uhlén S, Dambrova M, Näsman J, Schiöth HB, Gu Y, Wikberg-Matsson A, Wikberg JE. [3H]RS79948-197 binding to human, rat, guinea pig and pig alpha2A-, alpha2B- and alpha2C-adrenoceptors. Comparison with MK912, RX821002, rauwolscine and yohimbine. Eur J Pharmacol. 1998 Feb 5;343(1):93-101. PubMed PMID: 9551719.
4: Callado LF, Meana JJ. Low-affinity conditions for agonists increase the binding of the antagonist [3H]RX821002 to the alpha(2B/C)-adrenoceptor subtypes in human brain and rat kidney. Eur J Pharmacol. 1997 Jul 30;332(1):109-12. PubMed PMID: 9298931.
5: Chan SL, Scarpello KE, Morgan NG. Identification and characterization of non-adrenergic binding sites in insulin-secreting cells with the imidazoline RX821002. Adv Exp Med Biol. 1997;426:159-63. PubMed PMID: 9544269.
6: Callado LF, Gabilondo AM, Meana JJ. [3H]RX821002 (2-methoxyidazoxan) binds to alpha 2-adrenoceptor subtypes and a non-adrenoceptor imidazoline binding site in rat kidney. Eur J Pharmacol. 1996 Dec 5;316(2-3):359-68. PubMed PMID: 8982708.
7: Deupree JD, Hinton KA, Cerutis DR, Bylund DB. Buffers differentially alter the binding of [3H]rauwolscine and [3H]RX821002 to the alpha-2 adrenergic receptor subtypes. J Pharmacol Exp Ther. 1996 Sep;278(3):1215-27. PubMed PMID: 8819505.
8: Halme M, Sjöholm B, Savola JM, Scheinin M. Recombinant human alpha 2-adrenoceptor subtypes: comparison of [3H]rauwolscine, [3H]atipamezole and [3H]RX821002 as radioligands. Biochim Biophys Acta. 1995 Apr 28;1266(2):207-14. PubMed PMID: 7742388.
9: Renouard A, Widdowson PS, Millan MJ. Multiple alpha 2 adrenergic receptor subtypes. I. Comparison of [3H]RX821002-labeled rat R alpha-2A adrenergic receptors in cerebral cortex to human H alpha2A adrenergic receptor and other populations of alpha-2 adrenergic subtypes. J Pharmacol Exp Ther. 1994 Sep;270(3):946-57. PubMed PMID: 7932207.
10: Sastre M, García-Sevilla JA. Alpha 2-adrenoceptor subtypes identified by [3H]RX821002 binding in the human brain: the agonist guanoxabenz does not discriminate different forms of the predominant alpha 2A subtype. J Neurochem. 1994 Sep;63(3):1077-85. PubMed PMID: 7914222.
11: Wallace DR, Muskardin DT, Zahniser NR. Pharmacological characterization of [3H]idazoxan, [3H]RX821002 and p-[125I]iodoclonidine binding to alpha 2-adrenoceptors in rat cerebral cortical membranes. Eur J Pharmacol. 1994 Jun 2;258(1-2):67-76. PubMed PMID: 7925601.
12: O'Rourke MF, Blaxall HS, Iversen LJ, Bylund DB. Characterization of [3H]RX821002 binding to alpha-2 adrenergic receptor subtypes. J Pharmacol Exp Ther. 1994 Mar;268(3):1362-7. PubMed PMID: 7908054.
13: Devedjian JC, Esclapez F, Denis-Pouxviel C, Paris H. Further characterization of human alpha 2-adrenoceptor subtypes: [3H]RX821002 binding and definition of additional selective drugs. Eur J Pharmacol. 1994 Jan 24;252(1):43-9. PubMed PMID: 7908642.
14: Miralles A, Olmos G, Sastre M, Barturen F, Martin I, Garcia-Sevilla JA. Discrimination and pharmacological characterization of I2-imidazoline sites with [3H]idazoxan and alpha-2 adrenoceptors with [3H]RX821002 (2-methoxy idazoxan) in the human and rat brains. J Pharmacol Exp Ther. 1993 Mar;264(3):1187-97. PubMed PMID: 8095548.
15: Uhlén S, Wikberg JE. Rat spinal cord alpha 2-adrenoceptors are of the alpha 2A-subtype: comparison with alpha 2A- and alpha 2B-adrenoceptors in rat spleen, cerebral cortex and kidney using 3H-RX821002 ligand binding. Pharmacol Toxicol. 1991 Nov;69(5):341-50. PubMed PMID: 1687079.
16: Uhlén S, Wikberg JE. Delineation of rat kidney alpha 2A- and alpha 2B-adrenoceptors with [3H]RX821002 radioligand binding: computer modelling reveals that guanfacine is an alpha 2A-selective compound. Eur J Pharmacol. 1991 Sep 17;202(2):235-43. PubMed PMID: 1666366.
17: Paris H, Voisin T, Remaury A, Rouyer-Fessard C, Daviaud D, Langin D, Laburthe M. Alpha-2 adrenoceptor in rat jejunum epithelial cells: characterization with [3H]RX821002 and distribution along the villus-crypt axis. J Pharmacol Exp Ther. 1990 Sep;254(3):888-93. PubMed PMID: 1975626.
18: Galitzky J, Senard JM, Lafontan M, Stillings M, Montastruc JL, Berlan M. Identification of human platelet alpha 2-adrenoceptors with a new antagonist [3H]-RX821002, a 2-methoxy derivative of idazoxan. Br J Pharmacol. 1990 Aug;100(4):862-6. PubMed PMID: 1976403; PubMed Central PMCID: PMC1917581.
19: Langin D, Paris H, Lafontan M. Binding of [3H]idazoxan and of its methoxy derivative [3H] RX821002 in human fat cells: [3H]idazoxan but not [3H] RX821002 labels additional non-alpha 2-adrenergic binding sites. Mol Pharmacol. 1990 Jun;37(6):876-85. PubMed PMID: 1972775.
20: Galitzky J, Larrouy D, Berlan M, Lafontan M. New tools for human fat cell alpha-2A adrenoceptor characterization. Identification on membranes and on intact cells using the new antagonist [3H]RX821002. J Pharmacol Exp Ther. 1990 Jan;252(1):312-9. PubMed PMID: 1967647.

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